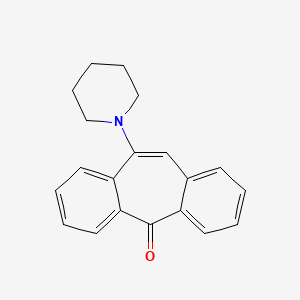

10-Piperidinyl-5-dibenzosuberenone

Description

Structure

3D Structure

Properties

CAS No. |

37439-92-2 |

|---|---|

Molecular Formula |

C20H19NO |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

9-piperidin-1-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one |

InChI |

InChI=1S/C20H19NO/c22-20-16-9-3-2-8-15(16)14-19(21-12-6-1-7-13-21)17-10-4-5-11-18(17)20/h2-5,8-11,14H,1,6-7,12-13H2 |

InChI Key |

KIPXMFZJKGQNDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC3=CC=CC=C3C(=O)C4=CC=CC=C42 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Dibenzosuberenone Derivatives

Influence of the Piperidinyl Moiety and its Substitution Patterns

The piperidinyl group is a common feature in many biologically active dibenzosuberenone (B194781) derivatives, and its substitution pattern significantly influences their efficacy.

Research into N-substituted dibenzazepinone derivatives as integrin αVβ3 antagonists has shown that variations in the spacer and the guanidine (B92328) mimetic attached to the core structure lead to potent compounds. nih.gov Specifically, these modifications have resulted in compounds with IC50 values in the nanomolar range against αVβ3, high selectivity over αIIbβ3, and effectiveness in cellular assays. nih.gov

In a study focused on inhibitors of MenA from Mycobacterium tuberculosis, a previously identified inhibitor scaffold was explored by modifying three molecular regions. This led to the discovery of two new inhibitors with significant activity against both the MenA enzyme and the bacterium itself, with IC50 values between 13-22 μM and GIC50 values of 8-10 μM. nih.gov

Furthermore, a detailed SAR investigation of a 4-Azaindole-2-piperidine compound revealed that while the azaindole moiety is critical for potency, the other parts of the molecule have limited tolerance for variation. dndi.org Interestingly, introducing unsaturation into the piperidine (B6355638) ring resulted in a tenfold increase in potency. dndi.org However, replacing the piperidine with an acyclic or morpholine (B109124) ring led to a loss of activity, highlighting the importance of the specific piperidinyl structure. dndi.org

Table 1: Influence of Piperidinyl Moiety Modifications on Biological Activity

| Compound/Modification | Target | Key Finding | Reference |

|---|---|---|---|

| N-substituted dibenzazepinone derivatives | Integrin αVβ3 | Variation of spacer and guanidine mimetic led to nanomolar IC50 values. | nih.gov |

| Piperidine derivatives | MenA from Mycobacterium tuberculosis | Identified two novel inhibitors with potent activity (IC50 = 13-22 μM). | nih.gov |

| Unsaturation in piperidine ring | Trypanosoma cruzi | Ten-fold increase in potency observed. | dndi.org |

| Replacement of piperidine with acyclic or morpholine ring | Trypanosoma cruzi | Resulted in a loss of activity. | dndi.org |

Impact of Modifications on the Central Seven-Membered Ring (e.g., Double Bond, Carbonyl)

The central seven-membered ring of the dibenzosuberenone scaffold contains a double bond and a carbonyl group, both of which are key sites for chemical modification. juniperpublishers.com The majority of active dibenzosuberenone analogues, particularly tricyclic antidepressants, have been developed through functionalization at these positions. juniperpublishers.com

The double bond can undergo reactions such as asymmetric epoxidation. juniperpublishers.com Additionally, the addition of difluorocarbene to the double bond results in a fused difluorocyclopropyl ring, creating novel compounds with potential biological interest. juniperpublishers.com

Modifications involving both the carbonyl group and the double bond have led to the synthesis of various analogues. juniperpublishers.com These structural alterations are central to the development of dibenzosuberenone-based compounds for applications beyond antidepressants, including cancer treatment and as multidrug resistance modulators. juniperpublishers.com

Effects of Substituents on Fused Aromatic Rings on Biological Efficacy

The nature and position of substituents on the fused aromatic rings of the dibenzosuberenone core play a crucial role in determining biological efficacy. The electron-donating or electron-withdrawing properties of these substituents can significantly alter the molecule's interaction with its biological target. libretexts.orglibretexts.org

Substituents influence the aromatic ring's reactivity through two main effects: the inductive effect and the resonance effect. libretexts.orglibretexts.org The inductive effect is the withdrawal of electrons through the sigma bond, which generally deactivates the ring. libretexts.org The resonance effect involves the donation or withdrawal of electrons through p-π conjugation. libretexts.orglibretexts.org

For instance, electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can increase the rate of electrophilic substitution dramatically, activating the ring. libretexts.org Conversely, electron-withdrawing groups such as nitro (-NO2) significantly decrease the ring's reactivity. libretexts.orglibretexts.org Halogens, while having non-bonding electrons capable of resonance, are generally deactivating due to their strong inductive effect. libretexts.orglibretexts.org

In the context of specific biological activities, a study on benzylideneacetophenones found that the presence of electron-donating groups at the para-position of both aromatic rings appeared to enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov Another study on iodobenzene (B50100) derivatives showed that the effect of substituents on halogen bonding properties depends on their electron-withdrawing or electron-donating nature and their position (ortho, meta, or para) relative to the iodine atom. jyu.fi

Table 2: Effect of Aromatic Ring Substituents on Biological Activity

| Substituent Type | Effect on Ring Reactivity | Impact on Biological Activity Example | Reference |

|---|---|---|---|

| Electron-donating (e.g., -OH, -OCH3) | Activating | Enhanced anti-inflammatory and antioxidant activity in benzylideneacetophenones. | nih.gov |

| Electron-withdrawing (e.g., -NO2) | Deactivating | Generally decreases reactivity towards electrophilic substitution. | libretexts.orglibretexts.org |

| Halogens (e.g., -Cl) | Deactivating (inductive > resonance) | Affects halogen bonding properties based on position and nature of other substituents. | jyu.fi |

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of dibenzosuberenone derivatives. The specific spatial orientation of functional groups can significantly impact how a molecule interacts with its biological target. researchgate.netunimi.it

For many chiral natural compounds, biological activity is highly dependent on a specific enantiomeric form. unimi.it This stereospecificity can be due to several factors, including stereoselective uptake by transport systems and the precise fit required for binding to a target protein. unimi.it For example, it has been shown that stereochemistry can affect drug transport systems, leading to the preferential uptake of one stereoisomer over another. unimi.it

In the context of dibenzo-cycloalkane derivatives, the stereochemistry of the molecules plays a key role in their chemical rearrangements and transformations. researchgate.netlew.ro The stability of the products and the reaction pathways are influenced by steric factors, which can radically change the behavior of homologous compounds. researchgate.net These stereochemically driven transformations can lead to new compounds with potential biological activities. researchgate.netlew.ro

Application of Computational Chemistry in SAR Elucidation (e.g., Molecular Docking, Induced-Fit Protocols)

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate the Structure-Activity Relationships (SAR) of compounds like dibenzosuberenone derivatives. Techniques such as molecular docking and induced-fit docking (IFD) protocols are particularly valuable for understanding and predicting how these molecules interact with their biological targets. researchgate.netschrodinger.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique helps in understanding the binding mode and affinity of a compound within the active site of a protein. researchgate.net For instance, molecular docking studies on benzocycloheptenone derivatives have been used to design and evaluate their potential as anti-proliferative agents. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, that are crucial for biological activity. researchgate.net

Standard docking methods often assume a rigid receptor, which is a simplification of the dynamic nature of proteins. schrodinger.com Induced-fit docking (IFD) addresses this limitation by allowing for flexibility in both the ligand and the protein's binding site. schrodinger.combenthamscience.com This is particularly important as many receptors undergo conformational changes upon ligand binding. benthamscience.com The IFD protocol can more accurately predict binding modes and the associated structural changes in the receptor. schrodinger.com IFD has been successfully used to study a variety of systems, including protein tyrosine kinases, and has been shown to reproduce the native poses of ligands with high accuracy. nih.gov

The application of these computational methods provides several advantages in drug design. They can help in:

Generating accurate complex structures for active ligands that cannot be docked into a rigid receptor structure. schrodinger.com

Rescuing false negatives in virtual screening experiments by considering multiple receptor conformations. schrodinger.com

Providing insights into the binding interactions that can guide the design of new, more potent inhibitors. nih.gov

Molecular Mechanisms of Biological Activity of Dibenzosuberenone Analogues

Enzyme Inhibition and Modulatory Activities

Dibenzosuberenone (B194781) analogues have been investigated for their ability to inhibit or modulate the activity of several critical enzymes involved in cellular signaling pathways.

Phosphodiesterase (PDE) Inhibition and Subtype Specificity

While phosphodiesterases are a well-established target for various therapeutic agents, and numerous inhibitors have been developed, there is currently no publicly available scientific literature that specifically describes the phosphodiesterase (PDE) inhibitory activity or subtype specificity of 10-Piperidinyl-5-dibenzosuberenone or its close analogues. researchgate.netnih.govresearchgate.netnih.gov

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Dibenzosuberenone-based compounds have emerged as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade of inflammatory responses. researchgate.netacs.org

ATP Competitiveness:

A noteworthy characteristic of these dibenzosuberenone inhibitors is their low ATP competitiveness. researchgate.netacs.org Unlike typical Type I kinase inhibitors that directly compete with ATP for binding to the active site, some dibenzosuberenone analogues exhibit high potency that is not significantly diminished by increasing concentrations of ATP. This suggests a mode of action that does not solely rely on occupying the adenine-binding pocket. researchgate.net The diaryl ketone moiety present in some dibenzosuberone (B195587) inhibitors is reported to induce a "glycine flip" in the kinase's hinge region, leading to strong hydrogen bonding with Met109 and Gly110. researchgate.net

Allosteric Modulation:

The inhibition mechanism of certain p38 MAPK inhibitors involves allosteric modulation. researchgate.netnih.govcolumbia.edu Some diaryl urea-based inhibitors, which share some structural similarities with dibenzosuberenone derivatives in terms of their diaryl structure, have been shown to bind to a novel allosteric site distinct from the ATP-binding pocket. researchgate.netcolumbia.edu This binding induces a significant conformational change in the highly conserved DFG (Asp-Phe-Gly) motif within the kinase's active site. researchgate.net This induced conformation is incompatible with ATP binding, thus inhibiting the kinase's activity. researchgate.net Dibenzosuberone-based inhibitors have been designed to target the DFG motif, which can lead to the stabilization of an intermediate conformation between the active (DFG-in) and inactive (DFG-out) states. researchgate.net This mode of inhibition, sometimes referred to as Type I½, demonstrates characteristics of both ATP-competitive and allosteric modulation. researchgate.net

Table 1: p38 MAPK Inhibition by Dibenzosuberenone Analogues

| Compound Class | Inhibition Mechanism | Key Interactions | Reference |

|---|---|---|---|

| Dibenzosuberones | Low ATP-competitive, Type I½-like | Induces glycine (B1666218) flip, hydrogen bonds with hinge region (Met109, Gly110), interacts with DFG motif | researchgate.net |

| Diaryl ureas | Allosteric | Binds to a novel allosteric site, induces conformational change in DFG motif | researchgate.netcolumbia.edu |

Histone Methyltransferase SET7/9 Inhibition

The dibenzosuberene scaffold is a key structural feature of inhibitors targeting the histone methyltransferase SET7/9. Cyproheptadine (B85728), a well-known antihistamine that contains a dibenzosuberene ring fused with a piperidine (B6355638) ring, has been identified as a SET7/9 inhibitor. researchgate.netresearchgate.netnih.gov

Research into cyproheptadine and its derivatives has provided insights into the structure-activity relationship for SET7/9 inhibition. The characteristic folded, butterfly-like conformation of the molecule, with its bent tricyclic dibenzosuberene and the chair-form of the N-methylpiperidine moiety, is crucial for its inhibitory activity. researchgate.net Kinetic and X-ray crystallographic studies have revealed that cyproheptadine binds to the substrate-binding pocket of SET7/9, where it competes with the methyl group acceptor, thereby inhibiting the enzyme's catalytic function. nih.gov

Modifications to the dibenzosuberene ring have a significant impact on inhibitory potency. For instance, the reduction of the 10,11-olefinic bond in the tricyclic ring leads to a drastic decrease in inhibitory activity, highlighting the importance of the rigid, bent structure. researchgate.net The introduction of a 2-hydroxy group on the dibenzosuberene ring of cyproheptadine was found to significantly enhance its inhibitory potency against SET7/9. researchgate.net

Table 2: SET7/9 Inhibition by Cyproheptadine and its Analogues

| Compound | IC₅₀ (µM) | Key Structural Features for Activity | Reference |

|---|---|---|---|

| Cyproheptadine | 1.0 - 3.4 | Folded, butterfly-like conformation, rigid dibenzosuberene ring | researchgate.netresearchgate.net |

| 2-Hydroxycyproheptadine | 0.41 | Hydroxyl group at the 2-position of the dibenzosuberene ring | researchgate.net |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov While various classes of MAGL inhibitors have been developed, there is no specific information in the reviewed scientific literature on the inhibition of MAGL by this compound or its direct analogues. nih.govnih.gov

Receptor Ligand Interactions and Modulation

The interaction of dibenzosuberenone analogues with various receptors is another facet of their biological activity.

Neuropeptide S Receptor (NPSR) Antagonism and Pathway Modulation

The Neuropeptide S (NPS) system, comprising the neuropeptide S and its cognate receptor (NPSR), is a critical regulator of arousal, anxiety, and motivational behaviors. Consequently, the development of NPSR antagonists has been a significant focus of research aimed at treating conditions such as substance use disorders and anxiety. nih.govnih.gov While the dibenzosuberenone core is a feature in some explored chemical scaffolds for NPSR antagonists, direct evidence specifically identifying this compound as a potent NPSR antagonist remains to be firmly established in publicly available literature.

Research into NPSR antagonists has revealed that both peptide and small-molecule compounds can effectively block the receptor. nih.govresearchgate.net Studies on peptide antagonists have shown that modifications at specific amino acid positions of NPS can convert an agonist into an antagonist. nih.gov For small-molecule antagonists, various heterocyclic scaffolds have been investigated, but a detailed structure-activity relationship for dibenzosuberenone-based NPSR antagonists is not yet fully elucidated. researchgate.net The general mechanism of NPSR antagonism involves the binding of the antagonist to the receptor, thereby preventing the endogenous ligand, NPS, from binding and initiating downstream signaling cascades, which typically involve the mobilization of intracellular calcium. nih.gov

Interactions with Serotonin (B10506) (5-HT) and Histamine (B1213489) (H1) Receptors

Serotonin (5-HT) and histamine (H1) receptors are well-established targets for a multitude of therapeutic agents, particularly in the fields of neuropsychiatry and allergy. nih.govsmpdb.ca The dibenzosuberenone scaffold is a common structural motif in compounds known to interact with these receptors.

Serotonin (5-HT) Receptors: The 5-HT receptor family is a large and diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and behavioral processes. wikipedia.org The interaction of dibenzosuberenone analogues with various 5-HT receptor subtypes can lead to a spectrum of pharmacological effects. The specific binding profile of this compound, including its affinity and selectivity for different 5-HT receptor subtypes, is not extensively detailed in the current body of scientific literature. However, the structural similarity to known 5-HT receptor ligands suggests a potential for interaction.

Cellular Pathway Perturbation and Phenotypic Responses

Beyond direct receptor interactions, dibenzosuberenone analogues may exert their biological effects by modulating fundamental cellular processes, including programmed cell death and gene expression regulated by nuclear receptors.

Induction of Regulated Non-Apoptotic Cell Death (e.g., Ferroptosis Mechanisms, GPX4 Degradation, Coenzyme Q10 Depletion)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov This pathway is distinct from apoptosis and is implicated in various pathological conditions, including neurodegenerative diseases and cancer. Key events in ferroptosis include the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme crucial for detoxifying lipid peroxides. nih.govnih.gov

Currently, there is no direct scientific evidence to suggest that this compound specifically induces ferroptosis through the degradation of GPX4 or the depletion of coenzyme Q10. Coenzyme Q10 is a vital component of the electron transport chain and a potent antioxidant that can protect against lipid peroxidation. nih.gov While some compounds can induce ferroptosis by targeting these pathways, the role of dibenzosuberenone analogues in this process is an area that requires further investigation.

Modulation of Steroid Hormone Nuclear Receptors

Steroid hormone nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a vast array of genes involved in development, metabolism, and reproduction. nih.govnih.gov These receptors, upon binding to their cognate steroid hormones, translocate to the nucleus and bind to specific DNA sequences known as hormone response elements, thereby modulating gene expression. nih.gov

The potential for this compound to modulate the activity of steroid hormone nuclear receptors has not been specifically reported. The lipophilic nature of the dibenzosuberenone core could theoretically allow for interaction with the ligand-binding domain of these receptors. However, without experimental data, any potential agonist or antagonist activity on specific steroid hormone receptors remains speculative.

Preclinical Pharmacological Investigations of Dibenzosuberenone Derivatives

In vitro Pharmacological Profiling and Potency Assessment

The initial stages of drug discovery for derivatives of 10-piperidinyl-5-dibenzosuberenone involve a comprehensive in vitro pharmacological evaluation to identify and characterize promising lead compounds. This process relies on a tiered approach, beginning with broad screening and progressively moving towards more specific and complex cellular assays.

High-Throughput Screening and Lead Identification

High-throughput screening (HTS) serves as the primary engine for identifying initial "hits" from large chemical libraries of dibenzosuberenone (B194781) derivatives. This automated process allows for the rapid testing of thousands of compounds against a specific biological target. The goal is to identify molecules that exhibit a desired activity, which then become the focus of lead identification efforts. These hits are subsequently subjected to more rigorous testing to confirm their activity and assess their potential for further development.

Target Selectivity and Off-Target Binding Assays

Once lead compounds are identified, it is crucial to determine their selectivity for the intended biological target. Target selectivity assays are performed to measure the binding affinity of the dibenzosuberenone derivatives to a panel of related and unrelated receptors, enzymes, and ion channels. This helps to build a profile of the compound's biological interactions and identify potential off-target effects that could lead to undesirable side effects. A favorable lead candidate will exhibit high affinity for its intended target and minimal interaction with other biological molecules.

Cellular Activity Evaluation (e.g., Enzyme Activity in Cell Lysates, Whole Cell Assays)

Following the confirmation of target binding, the functional activity of the dibenzosuberenone derivatives is evaluated in cellular contexts. These assays move beyond simple binding and assess the compound's ability to modulate the function of its target within a living cell. Examples of such evaluations include measuring the inhibition or activation of specific enzymes in cell lysates or utilizing whole cell assays to observe the compound's effect on cellular signaling pathways or other physiological responses. These studies provide a more biologically relevant understanding of the compound's potency and efficacy.

In vivo Efficacy Studies in Non-Human Models

Promising candidates from in vitro testing are advanced to in vivo studies to evaluate their efficacy and pharmacological properties in a whole-organism context. These studies are essential for understanding how the compound behaves in a complex biological system and for predicting its potential therapeutic effects in humans.

Evaluation in Established Animal Models for Pharmacological Response (e.g., Pain Models)

To assess the therapeutic potential of this compound derivatives, particularly for conditions like pain, established animal models are employed. These models are designed to mimic specific aspects of human disease states. For instance, in pain research, models such as the hot plate test or the acetic acid-induced writhing test are used to evaluate the analgesic properties of a compound. The ability of a dibenzosuberenone derivative to reduce pain-related behaviors in these models provides evidence of its potential efficacy as an analgesic agent.

Assessment of Compound Activity in Complex Biological Systems (e.g., Whole Blood Assays)

To further understand the pharmacological effects of dibenzosuberenone derivatives, their activity is assessed in complex biological systems like whole blood. Whole blood assays provide a more integrated picture of a compound's effects on various cell types and biological pathways simultaneously. For example, these assays can be used to evaluate the immunomodulatory properties of a compound by measuring its impact on cytokine production or the activation of different immune cells within the blood. This provides valuable information on the compound's broader physiological effects.

Preclinical Pharmacokinetic and Pharmacodynamic Correlations

Dibenzosuberenone derivatives are known for their activity as central nervous system agents, primarily as antidepressants. The core structure is a versatile scaffold for synthesizing compounds with a range of biological activities. nih.gov The pharmacokinetic and pharmacodynamic relationship of these derivatives is complex and influenced by several factors, including their chemical structure, metabolism, and interaction with biological targets.

General Pharmacokinetic Characteristics of Dibenzosuberenone Derivatives (as Tricyclic Antidepressants)

The pharmacokinetic profile of tricyclic antidepressants, the class to which many dibenzosuberenone derivatives belong, is well-documented and offers insights into what might be expected for novel analogues. ijnc.ir Key characteristics include:

Absorption and Distribution: Following oral administration, TCAs are generally well-absorbed. nih.gov They are characterized by a large volume of distribution, indicating extensive binding to tissues outside of the bloodstream. nih.gov

Metabolism: These compounds undergo significant first-pass metabolism in the liver. nih.gov The primary metabolic pathways involve the cytochrome P450 (CYP) enzyme system. nih.gov A crucial aspect of their metabolism is the formation of active metabolites, which can contribute significantly to both the therapeutic effects and the side-effect profile of the parent drug. nih.gov

Elimination: The elimination half-life of TCAs can be long, often allowing for once-daily dosing. nih.gov

Correlating Pharmacokinetics with Pharmacodynamics

The therapeutic effect of dibenzosuberenone-based antidepressants is linked to their ability to modulate neurotransmitter levels, primarily by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862). nih.gov The establishment of a PK/PD relationship, therefore, involves correlating the concentration of the drug and its active metabolites in the plasma and, more importantly, at the site of action (the brain), with a measurable pharmacodynamic endpoint.

For antidepressants, these endpoints in preclinical models can include:

Neurotransmitter Transporter Occupancy: Measuring the percentage of serotonin transporters (SERT) or norepinephrine transporters (NET) that are occupied by the drug provides a direct link between drug concentration and target engagement. nih.gov

Behavioral Models: Animal models of depression, such as the forced swim test or tail suspension test, are used to assess the antidepressant-like effects of a compound. The magnitude of the behavioral response can be correlated with drug exposure. nih.gov

Biomarker Modulation: Changes in the levels of neurotransmitters or their metabolites in the brain can serve as pharmacodynamic markers. universiteitleiden.nl

Illustrative Preclinical PK/PD Data for a Hypothetical Dibenzosuberenone Derivative

While specific data for this compound is unavailable, the following tables illustrate the type of data that would be generated in preclinical studies to establish a PK/PD correlation for a similar hypothetical compound.

Table 1: Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Cmax (ng/mL) | 150 |

| Tmax (h) | 2 |

| AUC (0-t) (ng*h/mL) | 900 |

| Half-life (t1/2) (h) | 8 |

| Volume of Distribution (Vd/F) (L/kg) | 20 |

| Clearance (CL/F) (L/h/kg) | 1.5 |

| Brain/Plasma Ratio | 5:1 |

Table 2: Hypothetical Pharmacodynamic Response (SERT Occupancy) vs. Plasma Concentration in Rats

| Plasma Concentration (ng/mL) | SERT Occupancy (%) |

| 10 | 15 |

| 25 | 40 |

| 50 | 65 |

| 100 | 85 |

| 150 | 92 |

The data presented in these hypothetical tables would allow researchers to model the relationship between the dose administered, the resulting plasma and brain concentrations, and the degree of target engagement. This correlation is critical for selecting appropriate doses for further efficacy and safety studies. The goal is to identify a dose that achieves a therapeutic level of target engagement while minimizing potential off-target effects.

Future Directions and Research Perspectives

Exploration of Novel Dibenzosuberenone (B194781) Scaffolds and Chemical Space

The exploration of novel scaffolds based on the dibenzosuberenone core is a key area for future research. The historic exploration of chemical space has been somewhat limited, often relying on established chemical transformations. nih.gov By systematically modifying the dibenzosuberenone framework, researchers can generate novel molecular architectures with potentially unique biological activities. juniperpublishers.comnih.gov This involves the synthesis of disubstituted analogues and the introduction of diverse functional groups to probe new regions of chemical space. juniperpublishers.comjuniperpublishers.com

Recent studies have demonstrated the synthesis of novel polycyclic π-conjugated systems derived from dibenzosuberenone, such as dihydropyridazines, pyridazines, and pyrroles. nih.govbeilstein-journals.org These efforts not only expand the chemical diversity of this class of compounds but also open up possibilities for applications in materials science due to their photophysical properties. nih.gov The use of computational tools to navigate and visualize chemical space will be instrumental in identifying promising new scaffolds for synthesis and biological evaluation. nih.govfrontiersin.org

Advancements in Synthetic Methodologies for Enhanced Analogue Libraries

To efficiently explore the expanded chemical space around the dibenzosuberenone scaffold, advancements in synthetic methodologies are crucial. The development of more efficient and versatile synthetic routes will enable the rapid generation of diverse analogue libraries. nih.govnih.gov Current methods often involve multi-step sequences, and streamlining these processes is a significant goal. juniperpublishers.comresearchgate.net

Key synthetic strategies that have been employed include Wittig-type condensations, Friedel-Crafts acylations, and Horner-Wadsworth-Emmons olefination reactions. juniperpublishers.com Future advancements may focus on developing novel catalytic systems and one-pot procedures to improve yields and reduce the number of synthetic steps. For instance, the use of polymer-supported reagents and catalysts could facilitate the purification process and allow for the high-throughput synthesis of analogues. nih.gov Inverse electron-demand Diels-Alder cycloaddition reactions have also been utilized to create novel polycyclic systems from dibenzosuberenone. nih.govbeilstein-journals.org

Deeper Elucidation of Molecular Mechanisms and Receptor Binding Modes

A more profound understanding of the molecular mechanisms of action and receptor binding modes of 10-Piperidinyl-5-dibenzosuberenone and its analogues is a critical research direction. While the dibenzosuberenone class is known for its interaction with neurotransmitter systems, the specific binding interactions at the molecular level require further investigation. thieme-connect.com

Future studies will likely employ a combination of in vitro and in silico techniques. Computational modeling and molecular docking studies can provide insights into the binding poses and key interactions with target receptors. This information is invaluable for the rational design of new analogues with improved affinity and selectivity.

Strategic Lead Optimization for Specific Pharmacological Target Engagement

The process of lead optimization aims to refine the pharmacological profile of a compound, enhancing its potency, selectivity, and pharmacokinetic properties. biobide.comresearchgate.net For this compound derivatives, strategic lead optimization will be essential to tailor their activity towards specific biological targets. nih.govyoutube.com

This iterative process involves synthesizing and testing new analogues based on structure-activity relationships (SAR) and computational predictions. nih.gov The goal is to improve desired properties while minimizing off-target effects. biobide.com For example, modifications to the piperidinyl moiety or the dibenzosuberenone core can significantly impact biological activity. researchgate.net

Table 1: Key Considerations in Lead Optimization

| Parameter | Goal | Approach |

| Potency | Increase biological activity at the target. | Modify functional groups to enhance binding affinity. |

| Selectivity | Minimize off-target interactions. | Design analogues that specifically fit the target's binding site. |

| Pharmacokinetics | Improve absorption, distribution, metabolism, and excretion (ADME) properties. | Alter physicochemical properties like lipophilicity and polarity. |

| Toxicity | Reduce adverse effects. | Identify and modify toxicophores within the molecule. |

This table provides a general overview of the key parameters and approaches in the lead optimization process.

Integration of Omics Data with Compound Activity for Systems-Level Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with compound activity data offers a powerful approach to understanding the systems-level effects of this compound and its analogues. nih.govnih.gov This holistic view can reveal novel biological pathways and mechanisms of action that are not apparent from single-target studies. azolifesciences.comresearchgate.net

By correlating changes in gene expression, protein levels, and metabolite profiles with the pharmacological effects of the compounds, researchers can build comprehensive models of their biological impact. nih.govbiorxiv.org This systems-level understanding is crucial for identifying potential biomarkers for efficacy and toxicity, and for repositioning existing compounds for new therapeutic indications. azolifesciences.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 10-Piperidinyl-5-dibenzosuberenone derivatives?

- Methodological Answer : Synthesis typically involves π-conjugated dihydropyridazine or pyridazine formation under controlled conditions. For example:

- Oxidation reactions : Use PIFA (phenyliodine bis(trifluoroacetate)) in CH₂Cl₂ at 0°C to room temperature, with reagent stoichiometry (1.0–1.5 eq) and reaction times ranging from 1 hour to overnight .

- Cyclization : Zinc-mediated reactions in THF/CH₃OH/H₂O or H₂O/EtOH mixtures at reflux temperatures (~80°C) for 12–24 hours .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry to minimize side products (e.g., over-oxidation).

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural Elucidation : Use ¹H/¹³C NMR to confirm piperidinyl and dibenzosuberenone moieties. For example, aromatic protons in dibenzosuberenone appear as multiplets at δ 6.8–7.5 ppm .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phases like acetonitrile/water (70:30 v/v) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₁NO).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Triangulation : Cross-validate NMR, HPLC, and X-ray crystallography data. For instance, conflicting NOESY signals may arise from conformational flexibility; use DFT calculations to model preferred conformers .

- Iterative Analysis : Re-run reactions under standardized conditions (e.g., fixed pH, temperature) to isolate variables causing spectral discrepancies .

Q. What frameworks ensure methodological rigor in designing studies on this compound’s biological activity?

- Methodological Answer :

- FINER Criteria : Ensure feasibility (e.g., scalable synthesis), novelty (e.g., unexplored kinase targets), and relevance (e.g., neuroinflammatory pathways) .

- PICO Framework : Define Population (e.g., in vitro neuronal cells), Intervention (dose-dependent exposure), Comparison (positive controls like amitriptyline derivatives), and Outcomes (e.g., IC₅₀ values) .

Q. How can researchers address ethical and reproducibility challenges in open-data sharing for this compound studies?

- Methodological Answer :

- De-identification : Apply “de facto anonymization” to patient-derived data (e.g., omitting metadata linking to clinical trials) .

- Controlled Access : Use repositories like Zenodo or EBI BioStudies with embargo periods and tiered access permissions .

- Documentation : Include raw NMR/HPLC files and synthetic protocols in supplementary materials to enable replication .

Tables for Key Data

Table 1 : Synthetic Conditions for this compound Derivatives

| Reaction Type | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Oxidation | PIFA (1.2 eq) | CH₂Cl₂ | 0°C → RT | 1 h | 65–78 | |

| Cyclization | Zn, KOH | THF/H₂O | 80°C | 24 h | 70–85 |

Table 2 : Analytical Parameters for Quality Control

| Parameter | Method | Conditions | Acceptance Criteria | Reference |

|---|---|---|---|---|

| Purity | HPLC-UV | C18 column, 70:30 acetonitrile/water | ≥98% | |

| Residual Solvents | GC-MS | Headspace injection, He carrier | ICH Q3C compliant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.